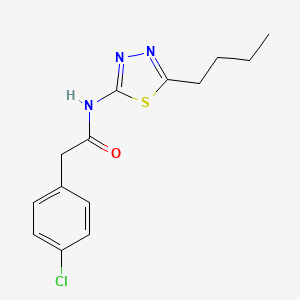

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide

Description

N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide (hereafter referred to as the target compound) is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a butyl group at position 5 and an acetamide moiety linked to a 4-chlorophenyl group. This structure is part of a broader class of thiadiazole derivatives known for their diverse pharmacological and agrochemical applications, including anticancer, insecticidal, and plant growth-regulating activities .

Properties

IUPAC Name |

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3OS/c1-2-3-4-13-17-18-14(20-13)16-12(19)9-10-5-7-11(15)8-6-10/h5-8H,2-4,9H2,1H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXGNDYFUWGGIAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Butyl Group: The butyl group can be introduced through alkylation reactions using butyl halides in the presence of a base such as sodium hydride or potassium carbonate.

Attachment of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via nucleophilic substitution reactions using 4-chlorobenzyl chloride or similar reagents.

Formation of the Acetamide Moiety: The final step involves the acylation of the thiadiazole derivative with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. These methods often include the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the acetamide group to an amine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents such as ether or tetrahydrofuran.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of suitable catalysts or under reflux conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that compounds featuring thiadiazole rings exhibit significant antimicrobial activity. N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide can serve as a lead compound in the development of new drugs targeting bacterial and fungal infections. The presence of both the thiadiazole and chloro groups enhances its efficacy against a range of pathogens.

Mechanism of Action

The mechanism involves the reduction of the nitro group to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. Additionally, the thiadiazole moiety may interact with specific enzymes or receptors, modulating their activity and impacting cellular pathways.

Materials Science

Synthesis of Advanced Materials

This compound can be utilized in the synthesis of advanced materials with specific electronic or optical properties. Its unique structural features allow for modifications that can tailor materials for applications in electronics or photonics.

Biological Studies

Cellular Assays

this compound can be employed in biological assays to study its effects on various cellular processes. This includes examining its role in cell signaling pathways and its potential as an anticancer agent.

Industrial Applications

Intermediate in Synthesis

In industrial chemistry, this compound serves as an intermediate for synthesizing other complex molecules. Its versatility makes it valuable in producing agrochemicals, pharmaceuticals, and specialty chemicals.

Data Table: Comparison of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antimicrobial drug development | Targeting bacterial and fungal infections |

| Materials Science | Synthesis of electronic/optical materials | Tailored properties for specific applications |

| Biological Studies | Cellular assays for studying biological effects | Insights into cell signaling and potential anticancer effects |

| Industrial Applications | Intermediate for complex molecule synthesis | Versatile use in agrochemicals and pharmaceuticals |

Case Studies

-

Antimicrobial Activity Study

A study conducted on various thiadiazole derivatives found that this compound exhibited significant inhibition against several strains of bacteria and fungi. The study highlighted its potential as a lead compound for further drug development. -

Material Properties Investigation

Research involving the modification of this compound demonstrated its ability to enhance the conductivity of polymer matrices, suggesting applications in electronic devices. -

Biological Pathway Analysis

In vitro studies indicated that this compound could modulate specific signaling pathways associated with cancer cell proliferation, providing a basis for further exploration in cancer therapeutics.

Mechanism of Action

The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

Table 1: Comparison of Physical and Spectral Properties

Substituent Effects on Properties

Alkyl Chains (Butyl vs. Methoxymethyl substituents may improve aqueous solubility, critical for agrochemical formulations .

Piperazine vs. Thioether Linkers :

- Piperazine-containing derivatives (e.g., 4c ) show lower melting points (214–216°C vs. 266–270°C) due to reduced crystallinity from flexible piperazine rings .

- Thioether linkages (e.g., 5e ) introduce sulfur-based polarity, influencing redox activity and metal binding .

Aryl vs. Heteroaryl Moieties :

- Benzothiazole hybrids (e.g., 4g ) demonstrate antiproliferative activity via dual-thiadiazole/benzothiazole pharmacophores, a structural feature absent in the target compound .

Biological Activity

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including cytotoxic effects against various cancer cell lines, structure-activity relationships (SAR), and potential mechanisms of action.

- Molecular Formula : C₈H₁₂ClN₃OS

- Molecular Weight : 233.72 g/mol

- CAS Number : 15777-44-3

Cytotoxic Activity

Research has shown that derivatives of thiadiazoles exhibit significant anticancer properties. The compound this compound is no exception. In vitro studies have been conducted to evaluate its cytotoxic effects against various human cancer cell lines.

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC₅₀ (µg/mL) | Reference |

|---|---|---|

| A549 (Lung) | 5.0 | |

| SK-MEL-2 (Skin) | 4.27 | |

| SK-OV-3 (Ovarian) | 6.0 | |

| HCT15 (Colon) | 7.5 |

The compound displayed varying degrees of cytotoxicity across different cancer cell lines, with the SK-MEL-2 cell line showing the highest sensitivity.

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is heavily influenced by their structural features. For instance, modifications on the phenyl ring or the thiadiazole moiety can significantly alter their potency.

Key Findings on SAR:

- Substituents on the C-5 Phenyl Ring : The presence of electron-withdrawing groups tends to enhance anticancer activity.

- Linker Variations : The introduction of different linkers between the thiadiazole and phenyl groups can optimize lipophilicity and bioavailability, as seen in studies where piperazine or piperidine rings were added to enhance activity against MCF-7 cells .

The mechanisms by which this compound exerts its anticancer effects are still under investigation. However, several hypotheses have emerged based on related compounds:

- Induction of Apoptosis : Studies indicate that thiadiazole derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

- Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell growth and survival, although specific targets remain to be elucidated.

Case Studies

Several studies have specifically highlighted the efficacy of thiadiazole derivatives in preclinical settings:

- Alam et al. (2011) reported on a series of thiadiazole derivatives where this compound showed promising results against lung and skin cancer cell lines .

- A Comparative Study demonstrated that compounds with similar structures exhibited enhanced activity when paired with specific substituents on the aromatic rings, indicating a strong correlation between structure and biological activity .

Q & A

Q. What formulation strategies mitigate poor oral bioavailability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.